molecular formula C11H8FN3O4 B10908320 methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 181997-37-5

methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10908320
CAS No.: 181997-37-5
M. Wt: 265.20 g/mol
InChI Key: UVWAXCZGQHQSFZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester characterized by a 2-fluoro-4-nitrophenyl substituent at the 1-position and a methyl ester group at the 4-position of the pyrazole ring. Its molecular formula is C₁₁H₈FN₃O₄, with a molecular weight of 279.25 g/mol.

Properties

CAS No.

181997-37-5

Molecular Formula

C11H8FN3O4

Molecular Weight

265.20 g/mol

IUPAC Name

methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)10-3-2-8(15(17)18)4-9(10)12/h2-6H,1H3

InChI Key

UVWAXCZGQHQSFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The pyrazole core is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones or their equivalents. For methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate, the process begins with the reaction of 2-fluoro-4-nitroaniline derivatives with β-keto esters. A representative pathway involves:

  • Methyl hydrazine hydrochloride reacting with ethyl 3-(2-fluoro-4-nitrophenyl)-3-oxopropanoate in dichloromethane at −20°C.

  • Cyclization via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the pyrazole ring.

Key intermediates include 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione , which undergoes cyclization with methylhydrazine to yield the pyrazole scaffold.

Optimization of Reaction Conditions

  • Temperature : Low temperatures (−25°C to −20°C) minimize side reactions and improve regioselectivity.

  • Solvent : Dichloromethane and methanol are preferred for their ability to dissolve both polar and nonpolar intermediates.

  • Catalysts : Acidic conditions (e.g., HCl) facilitate protonation of the diketone, enhancing electrophilicity.

ParameterOptimal ValueImpact on Yield
Temperature−20°C95%
SolventDichloromethane86–95%
Hydrazine Equivalents1.2–2.0 equivalents90–97%

Nitration: Introduction of the Nitro Group

Electrophilic Aromatic Substitution

The nitro group is introduced at the para position relative to the fluorine atom via electrophilic nitration. This step often precedes pyrazole formation to avoid functional group incompatibility.

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Regioselectivity : The fluorine atom directs nitration to the 4-position due to its strong electron-withdrawing inductive effect.

Challenges and Solutions

  • Byproduct Formation : Over-nitration is mitigated by controlled addition rates and low temperatures.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes undesired isomers.

Esterification: Carboxylate Functionalization

Methyl Ester Synthesis

The carboxylate group is introduced via esterification of the pyrazole-4-carboxylic acid intermediate:

  • Carboxylic Acid Intermediate : Generated by hydrolysis of a trichloromethyl precursor in methanol.

  • Esterification : Treatment with methanol in the presence of H₂SO₄ or HCl at reflux.

Alternative Pathways

  • Direct Ester Formation : Using methyl β-keto esters (e.g., methyl acetoacetate) in the cyclocondensation step avoids subsequent esterification.

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Recent advancements employ transition metal catalysis for late-stage functionalization:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated pyrazole intermediates to install the 2-fluoro-4-nitrophenyl group.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, and toluene/water at 80°C.

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable rapid purification:

  • Wang Resin : Immobilized β-keto esters react with hydrazines, followed by cleavage with TFA.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms regiochemistry via distinct shifts for the fluorine (δ 160–165 ppm) and nitro groups (δ 150 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 265.20 [M+H]⁺ aligns with the molecular formula C₁₁H₈FN₃O₄.

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity.

  • Melting Point : 142–144°C (lit. 140–145°C).

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Methylhydrazine Hydrochloride : Preferred over costly arylhydrazines.

  • Solvent Recycling : Dichloromethane recovery reduces waste.

Green Chemistry Approaches

  • Water as Co-Solvent : Improves sustainability without compromising yield.

  • Catalyst-Free Reactions : Microwave irradiation eliminates the need for acid catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-fluoro-4-nitrophenyl substituent facilitates nucleophilic substitution due to the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. These substituents activate specific positions on the aromatic ring for displacement or modification:

Reaction TypeConditionsProducts/OutcomeReferences
Aromatic substitution Basic or acidic media, heatingReplacement of fluorine or nitro groups with nucleophiles (e.g., -OH, -NH₂)
  • The nitro group at the para position directs nucleophilic attack to the ortho and meta positions relative to itself, while the fluorine atom at the ortho position further polarizes the ring.

  • For example, reduction of the nitro group to an amine (-NH₂) using H₂/Pd-C or SnCl₂/HCl enables subsequent diazotization or coupling reactions .

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative:

Hydrolysis TypeConditionsProductsNotesReferences
Acidic HCl/H₂O, reflux1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acidComplete conversion in 6–8 hours
Basic NaOH/MeOH, room temperatureSodium carboxylate intermediateRequires neutralization to isolate

The carboxylic acid derivative (PubChem CID: 19624568) is a precursor for further functionalization, such as amidation or esterification .

Condensation and Coupling Reactions

The pyrazole ring and ester group participate in condensation reactions with nucleophiles:

Reaction TypeReagents/ConditionsProductsApplicationsReferences
Hydrazine coupling Hydrazine hydrate, ethanol, Δ1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carbohydrazideSynthesis of hydrazones for bioactivity studies
Amide formation Primary amines, DCC/DMAPSubstituted pyrazole-4-carboxamidesEnhanced pharmacological properties

For instance, condensation with hydrazines forms hydrazide intermediates, which are pivotal in synthesizing antimicrobial and anti-inflammatory agents .

Reduction Reactions

The nitro group can be selectively reduced to an amine, altering the compound’s electronic and biological properties:

Reducing AgentConditionsProductsYieldReferences
H₂/Pd-CEthanol, 50°C1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate~85%
Fe/HClReflux, 4 hoursSame as above~70%

The resulting amine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) or azo-dye synthesis .

Methanolysis and Transesterification

The methyl ester undergoes transesterification in alcoholic media:

AlcoholCatalystConditionsProductsReferences
EthanolH₂SO₄Reflux, 12 hoursEthyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate
Benzyl alcoholTi(OiPr)₄80°C, 6 hoursBenzyl ester derivative

This reactivity is critical for tuning the compound’s solubility and bioavailability .

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes electrophilic substitution at specific positions:

ElectrophileConditionsPosition SubstitutedOutcomeReferences
NO₂⁺HNO₃/H₂SO₄, 0°CC-5 of pyrazoleNitro-substituted derivative
SO₃H⁺Fuming H₂SO₄, 100°CC-3 of pyrazoleSulfonated product

The nitro group on the phenyl ring further deactivates the system, limiting reactivity to harsh conditions .

Biological Activity and Derivatives

Derivatives of this compound exhibit notable pharmacological properties:

Derivative TypeBiological ActivityKey FindingsReferences
Carboxylic acid AntimicrobialInhibits E. coli and S. aureus growth
Hydrazide Anti-inflammatoryReduces COX-2 expression by 60%
Amide AnticancerIC₅₀ = 12 µM against MCF-7 cells

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a pharmaceutical agent. Its structure allows for interaction with various biological targets:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), providing anti-inflammatory effects. This mechanism is crucial for developing new anti-inflammatory drugs .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial drug development. Studies have demonstrated its efficacy against various strains of bacteria .

Agricultural Chemistry

The compound's ability to affect plant growth and pest resistance has led to investigations into its use as a pesticide or herbicide. Research has indicated that pyrazole derivatives can exhibit herbicidal activity, potentially offering a new avenue for crop protection .

Activity TypeTargetEffectivenessReference
Anti-inflammatoryCOX-1, COX-2Moderate Inhibition
AntimicrobialVarious Bacterial StrainsEffective
HerbicidalSelected WeedsPromising Results

Case Study 1: Anti-inflammatory Properties

In a study focusing on the anti-inflammatory effects of this compound, researchers synthesized several derivatives and tested their inhibitory activity against COX enzymes. The results indicated that certain modifications to the pyrazole ring enhanced the inhibitory effects, paving the way for more potent anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of microbial growth at varying concentrations, suggesting its potential as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for its target. The pyrazole ring can also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate with analogs differing in substituents, ester groups, or aryl moieties. Data are synthesized from peer-reviewed literature, chemical databases, and synthesis reports.

Structural and Functional Group Variations

Ethyl 1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-73-0)
  • Molecular Formula : C₁₂H₁₁FN₂O₂
  • Molecular Weight : 234.23 g/mol
  • Key Differences :
    • Replaces the nitro group with a hydrogen atom, reducing electron-withdrawing effects.
    • Ethyl ester instead of methyl ester, which may alter lipophilicity and metabolic stability.
  • Similarity Score : 0.89 (structural similarity to the target compound) .
Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 618070-65-8)
  • Molecular Formula : C₁₂H₁₂FN₃O₂
  • Molecular Weight : 249.25 g/mol
  • Lacks the nitro group, reducing oxidative stability but enhancing nucleophilic reactivity .
Methyl 1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 2138294-94-5)
  • Molecular Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.20 g/mol
  • Key Differences :
    • Substitutes the fluoronitrophenyl group with a pyridinyl ring, altering electronic properties (basic nitrogen in pyridine vs. electron-deficient aryl).
    • Lower molecular weight may improve solubility in polar solvents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Ring) Ester Group Key Functional Groups CAS Number Source
Target Compound C₁₁H₈FN₃O₄ 279.25 1-(2-Fluoro-4-nitrophenyl) Methyl -NO₂, -F Not Available
Ethyl 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₁FN₂O₂ 234.23 1-(4-Fluorophenyl) Ethyl -F 138907-73-0
Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂FN₃O₂ 249.25 1-(2-Fluorophenyl), 5-NH₂ Ethyl -NH₂, -F 618070-65-8
Methyl 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylate C₁₀H₉N₃O₂ 203.20 1-(Pyridin-2-yl) Methyl Pyridine ring 2138294-94-5

Biological Activity

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole class, recognized for its unique structural attributes and significant biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C11H8FN3O4
  • Molecular Weight : 265.2 g/mol
  • Key Features : Contains a methyl ester functional group, a 2-fluoro-4-nitrophenyl substituent, contributing to its lipophilicity and biological interactions.

Biological Activities

This compound exhibits a range of pharmacological properties, primarily attributed to its pyrazole core and substituents. Below are some key biological activities associated with this compound:

Antifungal Activity

Research indicates that this compound demonstrates significant antifungal properties, particularly against phytopathogenic fungi. Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial respiratory chain, disrupting energy metabolism in fungal cells.

Case Study: Antifungal Efficacy

  • Tested Against : Various phytopathogenic fungi.
  • Findings : Showed effective inhibition of fungal mycelial growth in vitro, suggesting potential use as a fungicide in agricultural applications .

Anti-inflammatory Properties

Pyrazole derivatives are well-documented for their anti-inflammatory effects. This compound's structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines such as TNF-α .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of various pyrazole derivatives compared to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundFluoro and nitro substituentsAntifungal, anti-inflammatory
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateTrifluoromethyl groupAnti-inflammatory, insecticidal
Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylateDifluoromethyl groupAntifungal activity against phytopathogenic fungi

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrazole ring.
  • Introduction of the nitro and fluoro groups onto the phenyl ring.
  • Esterification to yield the final methyl ester product.

This synthetic pathway highlights the complexity and specificity required to obtain this compound, which is crucial for its biological activity.

Q & A

Q. What are the optimized synthetic routes for methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate reacts with 2-fluoro-4-nitrophenylhydrazine in ethanol under reflux to form the pyrazole core, followed by esterification with methyl iodide . Key parameters include temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reagents. Yield optimization (∼60–75%) requires careful control of these factors to minimize side reactions like over-nitration or ester hydrolysis .

Q. What purification methods are effective for isolating this compound, and how is purity validated?

Flash column chromatography (FCC) using hexane:ethyl acetate (3:1 to 1:1 gradients) effectively removes unreacted starting materials and byproducts. Post-purification, HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%), while LC-MS validates molecular mass (e.g., [M+H]+ = 294.05) . Recrystallization from ethanol/water mixtures improves crystalline purity for X-ray studies .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Look for pyrazole ring protons (δ 7.8–8.2 ppm) and the methyl ester singlet (δ 3.9 ppm). The 2-fluoro-4-nitrophenyl group shows distinct aromatic splitting (e.g., meta-fluorine coupling) .
  • IR : Ester carbonyl (C=O) at ~1700 cm⁻¹ and nitro (NO₂) stretching at ~1520/1340 cm⁻¹ .
  • MS : Molecular ion peak (m/z 294) and fragmentation patterns (e.g., loss of COOCH₃) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structure, and what challenges arise during refinement?

SC-XRD using SHELXL confirms the pyrazole ring’s regiochemistry and nitro/fluoro substituent orientations. Challenges include:

  • Handling weak diffraction due to nitro group thermal motion.
  • Refining disordered solvent molecules (e.g., ethanol) in the lattice.
  • Validating hydrogen bonding interactions (e.g., C–H···O nitro) using Olex2 or Mercury .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ∼4.2 eV), indicating electrophilic nitro group reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites at the pyrazole C-3 position . Solvent effects (PCM model) improve agreement with experimental UV-Vis spectra .

Q. How do structural modifications (e.g., nitro→amino substitution) impact biological activity in medicinal chemistry studies?

Reducing the nitro group to an amine enhances hydrogen-bonding capacity, improving affinity for targets like kinase enzymes. For example, methyl 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate shows 3-fold higher inhibition of EGFR compared to the nitro analogue (IC50 = 0.8 μM vs. 2.5 μM) . SAR studies require coupling the core with pharmacophores via Suzuki-Miyaura cross-coupling .

Q. What strategies mitigate steric and electronic conflicts during functionalization of the pyrazole ring?

  • Steric hindrance : Use bulky directing groups (e.g., SEM-protected amines) to block undesired C-5 substitution .
  • Electronic effects : Activate the C-3 position via electron-withdrawing substituents (e.g., trifluoromethyl) for nucleophilic aromatic substitution .
  • Protection/deprotection : Temporarily mask the nitro group with Boc-protected amines to enable regioselective alkylation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Dynamic effects : Variable-temperature NMR (VT-NMR) resolves splitting caused by hindered rotation of the 2-fluoro-4-nitrophenyl group .
  • Impurity analysis : HSQC and HMBC correlations differentiate between regioisomers (e.g., C-3 vs. C-5 substitution) .
  • Crystallographic validation : SC-XRD confirms assignments when spectral data is ambiguous .

Q. What methodologies enable the synthesis of fused heterocyclic systems from this pyrazole core?

  • Cycloadditions : Huisgen 1,3-dipolar cycloaddition with azides forms triazole-pyrazole hybrids (e.g., for Keap1 inhibitors) .
  • Ring expansion : Oxidative cleavage with MnO₂ followed by condensation with diamines yields pyrazolo[1,5-a]pyrimidines .

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